

An In-depth Technical Guide to 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

Cat. No.: B022707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**, a significant impurity and synthetic intermediate related to the antiarrhythmic drug Propafenone. This document details the chemical structure, physicochemical properties, and a plausible synthetic pathway. While extensive biological data on this specific compound is not publicly available, its relationship to Propafenone suggests potential areas for pharmacological investigation. This guide aims to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the necessary chemical information to facilitate further study.

Chemical Structure and Identification

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a propiophenone derivative characterized by the presence of an oxiranylmethoxy group at the 2'-position of the phenyl ring.

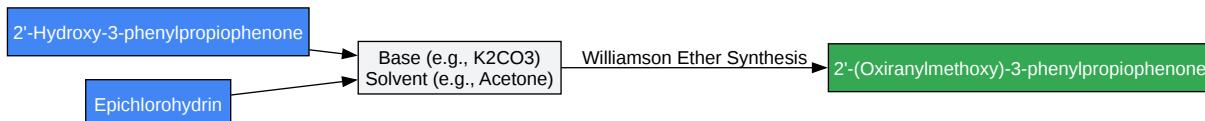
Systematic IUPAC Name: 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one

Synonyms: Propafenone Impurity C, 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone[1]

Chemical Structure:

Caption: Chemical structure of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**.

Physicochemical Properties


A summary of the key physicochemical properties of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** is presented in the table below.

Property	Value	Reference
Molecular Formula	C18H18O3	[1]
Molecular Weight	282.33 g/mol	[1]
CAS Number	22525-95-7	[1]
Appearance	Solid (predicted)	
Melting Point	56-58 °C	[1]
Boiling Point	452.8±25.0 °C (Predicted)	[1]
Density	1.164±0.06 g/cm³ (Predicted)	[1]
SMILES	<chem>O=C(CCc1cccc1)c2ccccc2O</chem> <chem>CC3CO3</chem>	[2]
InChI	<chem>InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2</chem>	[3]

Synthesis

The synthesis of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** can be logically approached via a two-step process starting from 2'-hydroxy-3-phenylpropiophenone. This precursor is a known impurity of Propafenone (Propafenone EP Impurity A).[\[4\]](#) The synthesis involves the formation of the propiophenone backbone followed by the introduction of the oxiranylmethoxy group via a Williamson ether synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard organic synthesis methodologies for Williamson ether synthesis.^[8]

Step 1: Synthesis of 2'-Hydroxy-3-phenylpropiophenone

This intermediate can be synthesized via a Friedel-Crafts acylation of phenol with 3-phenylpropionyl chloride, followed by a Fries rearrangement, or through other established methods for the synthesis of hydroxypropiophenones.^[9]

Step 2: Synthesis of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**

- **Reaction Setup:** To a solution of 2'-hydroxy-3-phenylpropiophenone (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile, add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
- **Addition of Reagent:** To the stirred suspension, add epichlorohydrin (1.2 eq) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**.

Spectroscopic Data (Predicted and Inferred)

While dedicated, published spectra for this specific compound are scarce, the expected spectroscopic features can be inferred from its chemical structure and from the known spectra of related compounds like Propafenone.[\[10\]](#) Commercial suppliers of this compound as a reference standard confirm its characterization by NMR, IR, and MS.[\[3\]](#)[\[11\]](#)

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons: Multiple signals in the range of 6.8-8.0 ppm.
- Oxirane Protons: Characteristic signals for the CH and CH₂ groups of the epoxide ring, likely between 2.5 and 3.5 ppm.
- OCH₂- Protons: A doublet of doublets or a multiplet for the methylene group attached to the ether oxygen, expected around 4.0-4.5 ppm.
- Propiophenone Chain Protons: Triplets or multiplets for the two methylene groups of the propiophenone chain, expected between 2.8 and 3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

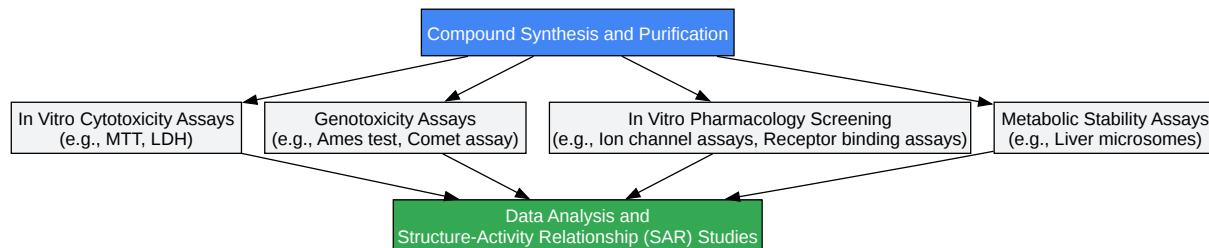
- Carbonyl Carbon: A signal around 198-202 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).
- Oxirane Carbons: Signals for the CH and CH₂ carbons of the epoxide ring, typically in the range of 44-52 ppm.
- OCH₂- Carbon: A signal for the methylene carbon of the ether linkage, expected around 70 ppm.
- Propiophenone Chain Carbons: Signals for the two methylene carbons, expected around 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

- C=O Stretch (Ketone): A strong absorption band around 1680 cm^{-1} .
- C-O-C Stretch (Ether): Absorption bands in the region of $1250\text{-}1050\text{ cm}^{-1}$.
- C-H Stretch (Aromatic): Bands above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Bands below 3000 cm^{-1} .
- Oxirane Ring Vibrations: Characteristic bands around 1250 , $950\text{-}810$, and $840\text{-}750\text{ cm}^{-1}$.

Mass Spectrometry (MS) (Predicted)

- Molecular Ion Peak (M^+): Expected at $\text{m/z} = 282$.
- Fragmentation Pattern: Key fragmentation would likely involve cleavage of the ether linkage, loss of the oxirane group, and fragmentation of the propiophenone chain.


Biological Activity and Potential Applications

As an impurity of Propafenone, **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**'s biological activity has not been extensively studied. Propafenone itself is a Class 1C antiarrhythmic agent that acts by blocking sodium channels in the heart.^{[4][12]} It also exhibits some β -blocking activity.^[12]

Potential Areas of Investigation

- Cytotoxicity: Given the presence of a reactive epoxide ring, a known structural alert for potential genotoxicity, *in vitro* cytotoxicity and mutagenicity studies are warranted.
- Pharmacological Activity: It would be of interest to investigate whether this compound retains any of the antiarrhythmic or β -blocking activity of the parent drug, Propafenone.
- Metabolism: Understanding the metabolic fate of this compound is crucial, especially if it is formed as a metabolite of Propafenone *in vivo*.

Logical Workflow for Biological Evaluation

[Click to download full resolution via product page](#)

Caption: A logical workflow for the biological evaluation of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**.

Conclusion

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a chemically interesting molecule due to its structural relationship with the drug Propafenone and the presence of a reactive epoxide moiety. This guide provides a summary of its known chemical properties and a proposed synthetic route. The lack of public data on its biological activity presents an opportunity for further research. The experimental protocols and workflows outlined herein provide a framework for scientists to synthesize, characterize, and evaluate the pharmacological and toxicological profile of this compound. Such studies would be valuable for a more comprehensive understanding of the impurity profile of Propafenone and could potentially uncover novel biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. Revisiting propafenone toxicity - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 3. Propafenone EP Impurity C | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. 2'-Hydroxy-3-phenylpropiophenone synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
- 10. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 11. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [[daicelpharmastandards.com](https://www.daicelpharmastandards.com)]
- 12. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-(Oxiranylmethoxy)-3-phenylpropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022707#2-oxiranylmethoxy-3-phenylpropiophenone-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com